molecular formula C11H19NS B12984425 N-(Cyclohex-3-en-1-yl)tetrahydro-2H-thiopyran-3-amine

N-(Cyclohex-3-en-1-yl)tetrahydro-2H-thiopyran-3-amine

Cat. No.: B12984425
M. Wt: 197.34 g/mol
InChI Key: GAGBDXGDLAKHPG-UHFFFAOYSA-N
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Description

N-(Cyclohex-3-en-1-yl)tetrahydro-2H-thiopyran-3-amine is a complex organic compound that features a cyclohexene ring fused with a tetrahydrothiopyran ring and an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(Cyclohex-3-en-1-yl)tetrahydro-2H-thiopyran-3-amine typically involves the reaction of cyclohex-3-en-1-ylamine with tetrahydro-2H-thiopyran-3-one under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as palladium on carbon (Pd/C) and ethanol, respectively. The reaction mixture is heated under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound by continuously feeding the reactants into a reactor and collecting the product.

Chemical Reactions Analysis

Types of Reactions

N-(Cyclohex-3-en-1-yl)tetrahydro-2H-thiopyran-3-amine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base such as triethylamine (TEA).

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiol or amine derivatives.

    Substitution: Various substituted amine derivatives.

Scientific Research Applications

N-(Cyclohex-3-en-1-yl)tetrahydro-2H-thiopyran-3-amine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(Cyclohex-3-en-1-yl)tetrahydro-2H-thiopyran-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydro-2H-thiopyran-4-amine: A structurally related compound with similar chemical properties.

    N-(3,3,5,5-Tetramethylcyclohexyl)tetrahydro-2H-thiopyran-3-amine: Another related compound with a different substitution pattern on the cyclohexyl ring.

Uniqueness

N-(Cyclohex-3-en-1-yl)tetrahydro-2H-thiopyran-3-amine is unique due to the presence of the cyclohexene ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C11H19NS

Molecular Weight

197.34 g/mol

IUPAC Name

N-cyclohex-3-en-1-ylthian-3-amine

InChI

InChI=1S/C11H19NS/c1-2-5-10(6-3-1)12-11-7-4-8-13-9-11/h1-2,10-12H,3-9H2

InChI Key

GAGBDXGDLAKHPG-UHFFFAOYSA-N

Canonical SMILES

C1CC(CSC1)NC2CCC=CC2

Origin of Product

United States

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